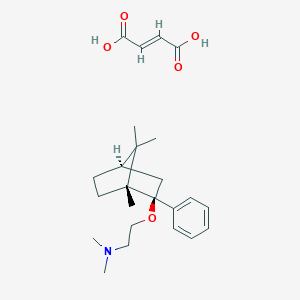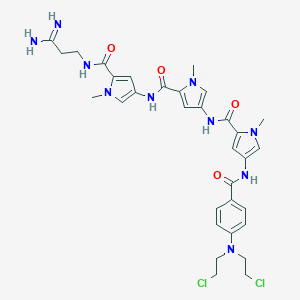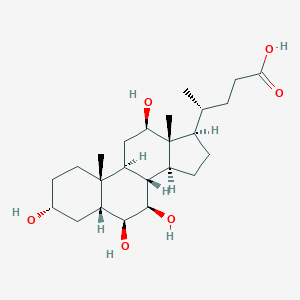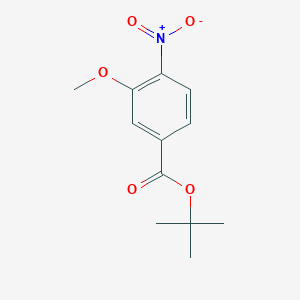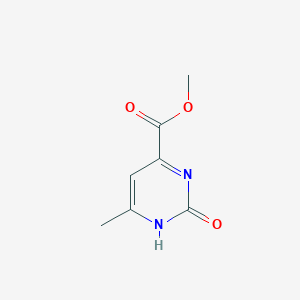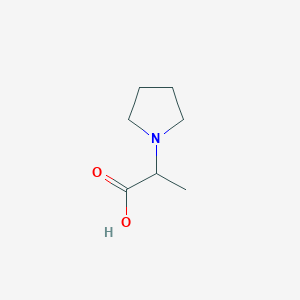
d(Tpapcpg)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(Tpapcpg) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of D(Tpapcpg) involves its interaction with biomolecules such as DNA and proteins. It binds to the DNA molecule through intercalation, which involves the insertion of the molecule between the base pairs of the DNA helix. This interaction can affect the structure and function of the DNA molecule, leading to changes in gene expression. D(Tpapcpg) can also interact with proteins, affecting their conformation and activity.
Biochemical and Physiological Effects:
D(Tpapcpg) has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS). ROS can damage cellular components, leading to cell death. D(Tpapcpg) has also been shown to inhibit the activity of enzymes involved in cellular metabolism. In addition, it can induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
D(Tpapcpg) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to have high specificity for biomolecules, making it a useful tool for studying specific biological processes. However, D(Tpapcpg) has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its interaction with biomolecules can be affected by the presence of other molecules in biological samples, leading to false-positive or false-negative results.
将来の方向性
There are several future directions for the study of D(Tpapcpg). One direction is the development of novel biosensors that can detect specific biomolecules with high sensitivity and specificity. Another direction is the study of its potential use in drug delivery systems, which can improve the efficacy and specificity of drugs. In addition, further studies are needed to understand the mechanism of action of D(Tpapcpg) and its interaction with biomolecules.
合成法
The synthesis of D(Tpapcpg) involves the reaction of Tpapcpg with a donor molecule. Tpapcpg is a complex molecule that contains a triphenylphosphine (TPP) group, an acridine group, and a pyridine group. The donor molecule used in the synthesis can be a metal complex or an organic molecule. The reaction takes place in the presence of a catalyst, which helps in the formation of D(Tpapcpg). The yield of the synthesis depends on the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
D(Tpapcpg) has been extensively studied for its potential applications in various fields of scientific research. It has been used in the study of DNA binding, protein-protein interactions, and enzyme activity. D(Tpapcpg) has also been used in the development of biosensors, which can detect the presence of specific biomolecules in biological samples. In addition, it has been studied for its potential use in drug delivery systems.
特性
CAS番号 |
117489-85-7 |
|---|---|
製品名 |
d(Tpapcpg) |
分子式 |
C39H50N15O22P3 |
分子量 |
1173.8 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-[2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]propyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H50N15O22P3/c1-15-10-52(38(61)50-34(15)58)27-7-19(74-78(65,66)76-79(67,68)75-77(62,63)64)21(71-27)9-39(69-11-22-17(56)5-24(72-22)51-3-2-23(40)47-37(51)60,8-20-16(55)4-25(70-20)53-13-45-28-31(41)43-12-44-32(28)53)30-18(57)6-26(73-30)54-14-46-29-33(54)48-36(42)49-35(29)59/h2-3,10,12-14,16-22,24-27,30,55-57H,4-9,11H2,1H3,(H,65,66)(H,67,68)(H2,40,47,60)(H2,41,43,44)(H,50,58,61)(H2,62,63,64)(H3,42,48,49,59)/t16-,17-,18-,19-,20+,21+,22+,24+,25+,26+,27+,30-,39?/m0/s1 |
InChIキー |
YQAPYMRZMZFFPA-UFFQPUODSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
同義語 |
deoxy(thymidylic-adenylic-cytidylic-guanosine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



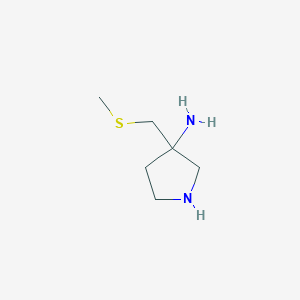
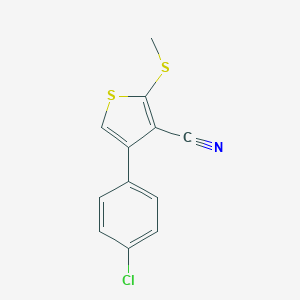
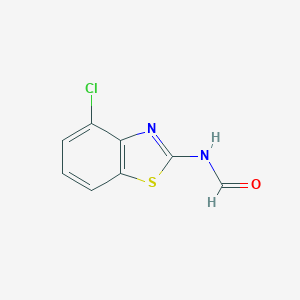

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
